1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 . This indicates that the compound consists of a benzene ring with bromo, iodo, trifluoromethyl, and aniline substituents .
2-Bromo-6-iodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula and a molecular weight of approximately 365.92 g/mol. This compound is a halogenated derivative of aniline, characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to the benzene ring. Its unique structure imparts distinct chemical properties that are valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry .
2-Bromo-6-iodo-4-(trifluoromethyl)aniline can be synthesized from commercially available precursors through multiple synthetic routes. It falls under the classification of halogenated anilines, which are compounds that contain an amino group attached to a benzene ring with one or more halogen substituents. This classification is significant as it influences the reactivity and application of the compound in chemical reactions and pharmaceuticals.
The synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline typically involves multi-step reactions, primarily focusing on halogenation processes:
The reactions are generally performed in polar aprotic solvents such as acetonitrile or dimethylformamide, often at elevated temperatures (around 85 °C) to facilitate the halogenation processes. The use of advanced purification techniques like recrystallization and chromatography ensures high yield and purity of the final product .
The molecular structure of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline features:
2-Bromo-6-iodo-4-(trifluoromethyl)aniline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline varies based on its application:
Additional properties include:
2-Bromo-6-iodo-4-(trifluoromethyl)aniline has several scientific uses:
This compound exemplifies the significance of halogenated anilines in modern chemistry, particularly in advancing synthetic methodologies and pharmaceutical innovations.
The synthesis of 2-bromo-6-iodo-4-(trifluoromethyl)aniline (CAS: 875306-20-0) presents significant regioselectivity challenges due to competing electronic effects. The −NH₂ group is a strong ortho/para-director, while the −CF₃ group is a potent meta-directing and deactivating moiety. Conventional electrophilic halogenation (e.g., Br₂/FeBr₃ or I₂/HNO₃) predominantly targets ortho/para positions relative to the amino group, making meta-halogenation inaccessible via standard methods [5] [7].
Recent advances overcome this through:
Table 1: Halogenation Methods for 4-(Trifluoromethyl)aniline Derivatives
| Method | Electrophile | Regioselectivity | Yield Range | Key Limitations |
|---|---|---|---|---|
| Classical Br₂/FeBr₃ | Br⁺ (from Br₂) | Ortho to −NH₂ | ≤40% | Mixtures of ortho/para products |
| NIS/AgNTf₂ | I⁺ (from NIS) | Ortho to −NH₂ | 50−75% | Over-iodination risks |
| Pd(II)/NBP/A−1 | meta-Br (via C−H activation) | Meta to −NH₂ | 89−94% | Requires directing group installation |
The order of halogen introduction critically impacts efficiency and purity:
Key optimization parameters:
Solvent effects profoundly influence halogenation efficiency:
Catalytic systems for challenging substitutions:
Halogenated anilines require specialized purification due to:
Recommended approaches:
Table 2: Purification Methods for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
| Technique | Conditions | Purity Achieved | Recovery Yield | Advantages |
|---|---|---|---|---|
| Gradient Flash Chromatography | SiO₂, n-hexane:EtOAc (95:5→70:30) | 97% | 65−75% | Effective for dihalogen separation |
| Recrystallization | Ethanol/H₂O (4:1), −20°C cooling | ≥99% | 60−68% | Removes metal catalysts |
| Combined Approach | Carbon treatment → crystallization | 99.5% | 70−80% | Maximizes purity and recovery |
Table 3: Compound Identifiers for 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 875306-20-0 | [6] [8] |
| Molecular Formula | C₇H₄BrF₃IN | [1] [6] |
| IUPAC Name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | [6] |
| SMILES | NC1=C(I)C=C(C(F)(F)F)C=C1Br | [3] [8] |
| InChI Key | DOYOILBYIVLGGL-UHFFFAOYSA-N | [3] |
| Molecular Weight | 365.92 g/mol | [6] [8] |
| MDL Number | MFCD08458149 | [3] [6] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: